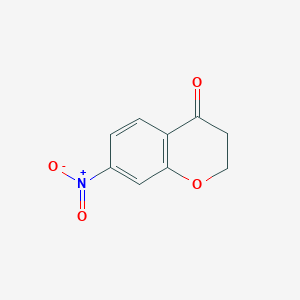

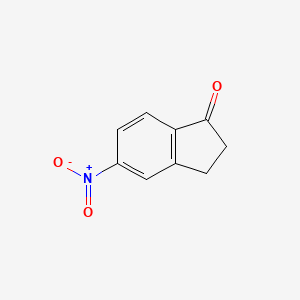

5-Nitro-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

5-Nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7NO3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Nitro-2,3-dihydro-1H-inden-1-one consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.16 .Physical And Chemical Properties Analysis

5-Nitro-2,3-dihydro-1H-inden-1-one has a molecular weight of 177.16 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Molecular Electronics

A study by Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device. This setup exhibited significant negative differential resistance and a remarkable on-off peak-to-valley ratio exceeding 1000:1, showcasing its potential for molecular electronics applications (Chen, Reed, Rawlett, & Tour, 1999).

Magnetic Materials

The molecular solid-state structure of 2-(4-nitrophenyl)-4,4,5,5-tetramethy-4,5-dihydro-1H-imidazolyl-1-oxyl 3-oxide (1) reveals short-range intermolecular ferromagnetic interaction, as discussed by Allemand et al. (1991). This interaction is significant for designing new magnetic materials (Allemand, Fite, Srdanov, Keder, Wudl, & Canfield, 1991).

Photocatalysis

Le Campion, Giannotti, and Ouazzani (1999) evaluated the photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one (NTO) in an aqueous suspension of TiO2, highlighting a method for the remediation of industrial waste waters containing powerful insensitive explosives. This process involves denitrification and ring scission leading to the complete mineralization of NTO, which is crucial for environmental cleanup efforts (Le Campion, Giannotti, & Ouazzani, 1999).

Energetic Materials

Research on 5-Nitro-1,2,4-triazol-3-one, a nitro-functionalized 1,2,4-triazol-3-one (TO) derivative, by Yu-ji Liu et al. (2022) explores its application as a high-performance insensitive energetic material. The study reports a mild and efficient method for obtaining the TO skeleton, which shows promise for the synthesis of energetic compounds with high energy and low sensitivity characteristics (Yu-ji Liu, Zhiwei Zeng, Wei Huang, J. Shreeve, & Yongxing Tang, 2022).

Safety And Hazards

Propiedades

IUPAC Name |

5-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYRNHBUWNTMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491979 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2,3-dihydro-1H-inden-1-one | |

CAS RN |

22246-24-8 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

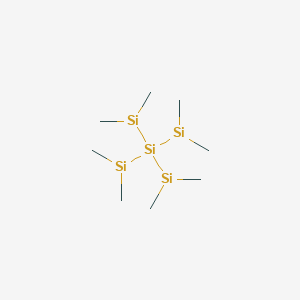

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1589923.png)